5-bromo-2H,3H-furo[2,3-b]pyridine
Description
5-Bromo-2H,3H-furo[2,3-b]pyridine is a brominated heterocyclic compound featuring fused furan and pyridine rings. The furo[2,3-b]pyridine scaffold combines a π-electron-rich furan ring with a π-electron-deficient pyridine ring, enabling unique photophysical and electronic properties . The bromine substituent at the 5-position enhances its utility as a synthetic intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate derivatives for drug discovery and materials science .
Properties
IUPAC Name |
5-bromo-2,3-dihydrofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVCLLUUBXHOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356542-43-2 | |
| Record name | 5-bromo-2H,3H-furo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2H,3H-furo[2,3-b]pyridine typically involves the bromination of 2H,3H-furo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2H,3H-furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific nucleophiles or oxidizing agents used. For example, substitution with an amine can yield an amino-furo[2,3-b]pyridine derivative .
Scientific Research Applications
5-bromo-2H,3H-furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer agents, with studies showing its potential in targeting breast cancer cell lines.
Biological Studies: The compound is used in molecular docking studies to explore its binding affinities with various biological targets, such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα).
Chemical Synthesis: It is employed as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-2H,3H-furo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as AKT1 and ERα. This binding inhibits the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Notes:
- Furo[2,3-b]pyridine derivatives exhibit stronger π-π interactions due to the furan ring’s electron-rich nature, enhancing their suitability for photophysical applications .
- Pyrrolo[2,3-b]pyridine analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) are more nucleophilic at the NH position, enabling functionalization via alkylation or tosylation .
- Thieno[2,3-b]pyridines face solubility limitations, often requiring formulation with cyclodextrins or polymer carriers for in vivo studies .
Physicochemical Properties
- Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility (~40% of drug candidates fail due to this issue), whereas pyrrolo[2,3-b]pyridines with methyl or tosyl groups show moderate improvements .
- Photophysical Behavior : Furo[2,3-b]pyridine derivatives display solvatochromism and pH-dependent fluorescence, attributed to their dual aromatic/antiaromatic character .
Research Findings and Implications
- SAR Trends : Bromine at the 5-position enhances electrophilicity for cross-coupling, while N1 substituents (e.g., methyl, tosyl) modulate solubility and bioavailability .
- Formulation Challenges: Thieno[2,3-b]pyridines require advanced delivery systems (e.g., HP-β-CD), whereas furo[2,3-b]pyridines may bypass these issues due to inherent photostability .
Biological Activity
5-Bromo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring system with a bromine atom at the 5-position of the furo ring. Its molecular formula is . This unique structure contributes to its reactivity and interaction with various biological targets .
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
- Anticancer Properties : Studies show that it can inhibit the growth of cancer cell lines, including breast cancer cells. Its mechanism of action may involve targeting specific cellular pathways .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting critical cellular functions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:
- It has been identified as a potential inhibitor of serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
- The bromine substitution enhances its pharmacological profile by improving binding affinities with various targets .
Anticancer Activity
One significant study investigated the effects of this compound on breast cancer cell lines. The results indicated:
- Cell Viability Reduction : Treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through caspase activation .
Antimicrobial Studies
Another study focused on the antimicrobial properties of derivatives of this compound:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that certain derivatives possess significant antibacterial activity .
Applications in Medicinal Chemistry
This compound serves as a scaffold in drug development due to its unique structural features. It is utilized in:
- Designing Anticancer Agents : Its derivatives are being explored for their potential in treating various cancers.
- Synthesis of Complex Heterocycles : As a building block in organic synthesis, it aids in creating more complex compounds for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
